molecular formula C6H5N3O4 B15134569 2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid

2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid

Cat. No.: B15134569
M. Wt: 183.12 g/mol
InChI Key: ZKVQIAMWJCCWTA-UHFFFAOYSA-N
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Description

2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid is a heterocyclic compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both carboxylic acid and carbamoyl functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid typically involves the reaction of pyrazine derivatives with suitable reagents. One common method involves the reaction of pyrazine-2-carboxylic acid with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride for esterification and amines for amidation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce 2-carbamoyl-5-hydroxy-2H-pyrazine-3-carboxylic acid.

Scientific Research Applications

2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a building block for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the carbamoyl group but shares the pyrazine ring structure.

    2-carbamoylpyrazine: Similar structure but without the carboxylic acid group.

    5-oxo-2H-pyrazine-3-carboxylic acid: Similar but lacks the carbamoyl group.

Uniqueness

2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid functional groups, which provide versatility in chemical reactions and potential applications. This dual functionality distinguishes it from other pyrazine derivatives and enhances its utility in various fields.

Properties

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

2-carbamoyl-5-oxo-2H-pyrazine-3-carboxylic acid

InChI

InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1,3H,(H2,7,11)(H,12,13)

InChI Key

ZKVQIAMWJCCWTA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(=NC1=O)C(=O)O)C(=O)N

Origin of Product

United States

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